5-[(Butylsulfanyl)methyl]furan-2-carboxylic acid
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Overview
Description
5-[(Butylsulfanyl)methyl]furan-2-carboxylic acid is an organic compound with the molecular formula C10H14O3S and a molecular weight of 214.28 g/mol . This compound features a furan ring substituted with a butylsulfanyl group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Butylsulfanyl)methyl]furan-2-carboxylic acid typically involves the reaction of furan derivatives with butylthiol and subsequent carboxylation. One common method includes the use of a furan-2-carboxylic acid derivative as a starting material, which undergoes a substitution reaction with butylthiol in the presence of a suitable catalyst . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of biorefineries to source furan derivatives from biomass is also gaining traction, providing a more sustainable approach to production .
Chemical Reactions Analysis
Types of Reactions
5-[(Butylsulfanyl)methyl]furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
5-[(Butylsulfanyl)methyl]furan-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 5-[(Butylsulfanyl)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The butylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
5-[(tert-Butylsulfanyl)methyl]furan-2-carboxylic acid: Similar structure but with a tert-butyl group instead of a butyl group.
Furan-2-carboxylic acid: Lacks the butylsulfanyl group, making it less versatile in certain reactions.
Uniqueness
5-[(Butylsulfanyl)methyl]furan-2-carboxylic acid is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-(butylsulfanylmethyl)furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3S/c1-2-3-6-14-7-8-4-5-9(13-8)10(11)12/h4-5H,2-3,6-7H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUUMCATHZMDCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCC1=CC=C(O1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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